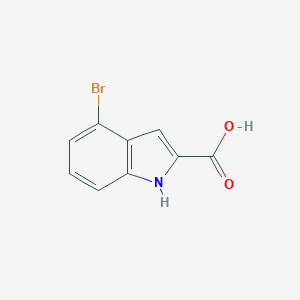

4-bromo-1H-indole-2-carboxylic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFVRIRMDXONCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398717 | |

| Record name | 4-bromo-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-64-2 | |

| Record name | 4-bromo-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Landscape of 4-bromo-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffolding for Therapeutic Innovation

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Its halogenated derivatives, in particular, have garnered significant attention for their potential to modulate biological targets with high specificity and potency. Among these, 4-bromo-1H-indole-2-carboxylic acid emerges as a compound of interest, offering a unique combination of structural features for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physical Properties

This compound, with the chemical formula C₉H₆BrNO₂ and a molecular weight of approximately 240.05 g/mol , presents as a solid at room temperature.[1][2] Understanding its fundamental physical properties is the first step in harnessing its potential in a laboratory and developmental setting.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16732-64-2 | [2][3] |

| Molecular Formula | C₉H₆BrNO₂ | [2][3] |

| Molecular Weight | 240.05 g/mol | [2] |

| Melting Point | 263 °C | [1] |

| Boiling Point (Predicted) | 470.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.838 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.23 ± 0.30 | [1] |

| XLogP3 (Computed) | 3 | [2] |

These properties provide a foundational understanding of the compound's physical nature. The high melting point suggests a stable crystalline lattice. The predicted pKa indicates that it is a weak acid, a crucial factor influencing its ionization state in physiological environments. The computed XLogP3 value of 3 suggests a moderate lipophilicity, a key determinant of a molecule's ability to cross biological membranes.

Spectroscopic and Structural Characterization

A detailed analysis of the crystal structure of this compound has not been reported in the surveyed literature. X-ray crystallography studies would be invaluable in determining the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such information is critical for understanding its solid-state properties, such as polymorphism and solubility, which can significantly impact its formulation and bioavailability.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of a compound is a cornerstone of its developability as a drug. While specific experimental solubility data for this compound in various solvents is not extensively documented, its chemical structure—containing both a hydrophobic indole ring and a hydrophilic carboxylic acid group—suggests a solubility profile dependent on the polarity of the solvent and the pH of the medium.

Expected Solubility Behavior:

-

Aqueous Solubility: Due to the presence of the carboxylic acid group, the aqueous solubility is expected to be pH-dependent. In acidic conditions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

-

Organic Solubility: The brominated indole core suggests solubility in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to some extent in alcohols like ethanol and methanol.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical determination. The following is a generalized workflow for assessing the thermodynamic solubility of this compound.

Workflow for Thermodynamic Solubility Assessment

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-bromo-1H-indole-2-carboxylic Acid

Introduction

Molecular Structure and Numbering System

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 4-bromo-1H-indole-2-carboxylic acid with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for all spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the aromaticity of the indole ring system. The predicted data is based on analysis of the spectra of indole-2-carboxylic acid and 4-bromoindole.

Table 1: Predicted 1H NMR Spectral Data for this compound in DMSO-d6

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH -1 | ~12.0 | broad singlet | - |

| H-3 | ~7.2 | singlet | - |

| H-5 | ~7.1 | triplet | J5,6 ≈ 7.8 |

| H-6 | ~7.4 | doublet | J6,5 ≈ 7.8, J6,7 ≈ 8.0 |

| H-7 | ~7.6 | doublet | J7,6 ≈ 8.0 |

| COOH | ~13.0 | broad singlet | - |

Rationale for Predicted 1H Chemical Shifts and Coupling Constants:

-

N-H and COOH Protons: The protons on the nitrogen (N-H) and the carboxylic acid (COOH) are expected to be significantly deshielded and appear as broad singlets at the downfield end of the spectrum, typically above 11 ppm in a polar aprotic solvent like DMSO-d6. Their broadness is a result of chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

-

H-3 Proton: The H-3 proton is situated on the electron-rich pyrrole ring and is adjacent to the electron-withdrawing carboxylic acid group at C-2. This results in a predicted chemical shift around 7.2 ppm. It is expected to appear as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring are influenced by the electron-withdrawing bromine atom at the C-4 position.

-

H-7: This proton is ortho to the indole nitrogen and is expected to be the most downfield of the aromatic protons, appearing around 7.6 ppm as a doublet due to coupling with H-6.

-

H-6: This proton is meta to the bromine and will be influenced by both H-5 and H-7, appearing as a doublet of doublets (or a triplet if the coupling constants are similar) around 7.4 ppm.

-

H-5: This proton is ortho to the bromine atom. The deshielding effect of the halogen is expected to place its signal around 7.1 ppm, appearing as a triplet due to coupling with H-6.

-

-

Coupling Constants: The predicted ortho coupling constants (3JHH) in the aromatic ring are expected to be in the typical range of 7-9 Hz.[1]

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted 13C NMR Spectral Data for this compound in DMSO-d6

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~138 |

| C-3 | ~108 |

| C-3a | ~128 |

| C-4 | ~115 |

| C-5 | ~122 |

| C-6 | ~125 |

| C-7 | ~114 |

| C-7a | ~137 |

| C OOH | ~164 |

Rationale for Predicted 13C Chemical Shifts:

-

Carboxylic Carbon (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and is expected to appear at the lowest field, around 164 ppm.

-

C-2 and C-7a: These quaternary carbons are adjacent to the electron-withdrawing nitrogen atom and are expected to be downfield, around 138 and 137 ppm, respectively.

-

C-4: The carbon atom directly attached to the bromine (C-4) will experience a direct electronic effect from the halogen, leading to a predicted chemical shift of around 115 ppm.

-

Other Aromatic Carbons (C-3a, C-5, C-6, C-7): The remaining carbons of the benzene ring will have chemical shifts in the aromatic region (114-128 ppm), with their precise positions influenced by the combined effects of the fused pyrrole ring and the bromine substituent.

-

C-3: This carbon of the pyrrole ring is typically found at a higher field compared to the benzene ring carbons, with a predicted chemical shift of around 108 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra, a standardized and well-documented experimental protocol is essential.

I. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent due to the good solubility of many indole carboxylic acids and its ability to minimize the exchange of labile N-H and COOH protons, allowing for their observation.

-

Sample Concentration:

-

For 1H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d6.

-

For 13C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d6 is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C) can be used for referencing.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

13C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Data Interpretation and Validation

The interpretation of the acquired NMR spectra should be a systematic process, correlating the observed signals with the molecular structure.

References

Mass spectrometry analysis of 4-bromo-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1H-indole-2-carboxylic Acid

Foreword: A Strategic Approach to a Halogenated Heterocycle

The analysis of this compound presents a unique intersection of challenges and opportunities in mass spectrometry. As a halogenated indole, its structure is foundational to numerous bioactive compounds and pharmaceutical intermediates. A robust analytical method is therefore not merely an academic exercise but a critical necessity in research and development. This guide eschews a generic template, instead adopting a logic-driven narrative that mirrors the analytical thought process of a seasoned scientist. We will dissect the molecule's inherent chemical properties to justify our choice of instrumentation and parameters, building a self-validating method from first principles. Our focus will be on explaining the causality behind each step, ensuring the reader can not only replicate the protocol but also adapt it to analogous challenges.

Foundational Chemistry: Understanding the Analyte

Before any analysis, a thorough understanding of the target molecule's physicochemical properties is paramount. This compound (C₉H₆BrNO₂) is an aromatic heterocyclic compound with a molecular weight of approximately 240.05 g/mol .[1][2] Its key features for mass spectrometry are:

-

An Acidic Proton: The carboxylic acid group (-COOH) is the most acidic site, making it readily deprotonated. This is the primary driver for our ionization strategy.

-

A Halogen Moiety: The presence of a bromine atom is a significant analytical advantage. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] This imparts a characteristic isotopic signature to the molecular ion and any bromine-containing fragments, serving as an unmistakable identifier.

-

A Fused Ring System: The indole core is a stable aromatic structure, which influences the fragmentation pathways observed during tandem mass spectrometry (MS/MS).[4]

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Average Mass | 240.05 g/mol | [1] |

| Monoisotopic Mass | 238.95819 Da | [1] |

| CAS Number | 16732-64-2 | [5] |

Method Development: A Rationale-Driven Workflow

Our analytical strategy is designed to leverage the molecule's chemical nature for maximum sensitivity and specificity. The workflow proceeds from sample preparation through data interpretation, with each stage logically informing the next.

Diagram: Overall Analytical Workflow

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-Bromo-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂), a molecule of interest in synthetic and medicinal chemistry. As a substituted indole, its structural verification is paramount for researchers in drug development. This document moves beyond a simple spectral interpretation, offering a predictive analysis grounded in the vibrational theory of its constituent functional groups. We present a robust, self-validating experimental protocol using Attenuated Total Reflectance (ATR) FTIR, designed for accuracy and reproducibility. This guide is intended for researchers, scientists, and quality control professionals who require a definitive spectroscopic signature for this compound.

Introduction: The Need for Precise Characterization

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is critical to biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds.[2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For this compound, this fingerprint is a composite of vibrations from the indole ring, the carboxylic acid moiety, and the carbon-bromine bond. This guide will deconstruct the anticipated spectrum, explain the rationale behind peak assignments, and provide a validated workflow for acquiring high-fidelity data.

Molecular Structure and Theoretical Vibrational Modes

To interpret the IR spectrum, we must first understand the molecule's structure and the types of vibrations it can undergo. The key functional groups that will dominate the spectrum are:

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and intense absorptions, namely the O-H and C=O stretching vibrations.

-

Indole N-H: The secondary amine within the indole ring provides a distinct N-H stretching frequency.

-

Aromatic System: The fused benzene and pyrrole rings contain C-H and C=C bonds with characteristic stretching and bending modes.

-

Carbon-Bromine (C-Br) Bond: The C-Br stretch occurs in the low-frequency fingerprint region of the spectrum.

The solid-state nature of this compound is crucial. Intermolecular hydrogen bonding, particularly between the carboxylic acid groups to form dimers, will profoundly influence the position and shape of the O-H and C=O absorption bands.[3][4]

Predictive Analysis of the IR Spectrum

Based on established correlation tables and spectroscopic principles, we can predict the key absorption bands for this compound.[5][6]

The High-Frequency Region (4000 - 2500 cm⁻¹)

-

N-H Stretch (Indole): Expect a moderate, relatively sharp peak around 3400-3300 cm⁻¹ . The N-H bond in the indole ring is a key identifier.[7]

-

O-H Stretch (Carboxylic Acid): This will be the most dominant feature in this region. Due to strong intermolecular hydrogen bonding forming a dimer, this absorption appears as an extremely broad and strong band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[8][9] This broadness is a hallmark of a carboxylic acid in the condensed phase and will likely overlap with the C-H stretching bands.[10]

-

C-H Stretch (Aromatic): Weak to medium, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. These may appear as small, sharp features superimposed on the broad O-H band.[11]

The Double-Bond Region (1800 - 1600 cm⁻¹)

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹ . The position in this range is characteristic of a carboxylic acid that is part of a hydrogen-bonded dimer.[8] Conjugation with the indole ring system may shift this frequency slightly lower.[3]

The Fingerprint Region (1600 - 500 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are highly specific to the molecule.

-

C=C Stretches (Aromatic): Multiple medium-to-strong bands are expected between 1600-1450 cm⁻¹ , arising from the vibrations of the indole ring.[11]

-

C-O Stretch & O-H Bend: The coupling of C-O stretching and O-H in-plane bending in the carboxylic acid group typically produces strong, broad bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[8]

-

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a weak to medium intensity peak in the lower frequency range of 690-515 cm⁻¹ .[12][13][14] Its presence confirms the bromination of the indole ring.

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample due to its simplicity, speed, and lack of sample preparation.[15][16] The following protocol is designed to ensure high-quality, reproducible data.

Objective: To acquire a high-fidelity mid-infrared spectrum of solid this compound for structural verification.

Methodology: ATR-FTIR

Step 1: Instrument Preparation and Background Scan

-

Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Initiate the instrument's software.

-

Perform a background scan. This is a critical self-validating step. The instrument scans the empty crystal to record the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself. This background is then subtracted from the sample spectrum.

-

Causality: Failure to acquire a clean background will result in atmospheric peaks appearing in the final spectrum, potentially obscuring sample features or leading to misinterpretation. A successful background scan should yield a flat line at 100% transmittance.

-

Step 2: Sample Application

-

Place a small amount (a few milligrams) of the dry, powdered this compound onto the center of the ATR crystal.[17]

-

Lower the instrument's press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface.[18][19]

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.[15]

-

Step 3: Data Acquisition

-

Set the following acquisition parameters (typical values):

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

-

Initiate the sample scan. The software will automatically collect the scans, average them, and ratio them against the stored background spectrum to produce the final IR spectrum.

Step 4: Data Processing and Cleaning

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

If necessary, apply a baseline correction to account for any sloping baselines.

-

Clean the ATR crystal and press arm thoroughly after analysis to prevent cross-contamination.

Workflow Visualization

Caption: A flowchart of the ATR-FTIR experimental workflow.

Summary of Key Spectroscopic Data

The following table summarizes the predicted vibrational frequencies and their assignments, which serve as the definitive spectroscopic signature for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Indole Amine | 3400 - 3300 | Medium |

| O-H Stretch | Carboxylic Acid Dimer | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak - Medium |

| C=O Stretch | Carboxylic Acid Dimer | 1725 - 1700 | Strong, Sharp |

| C=C Stretches | Aromatic Ring | 1600 - 1450 | Medium - Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |

| C-Br Stretch | Aryl Bromide | 690 - 515 | Weak - Medium |

Conclusion

The infrared spectrum of this compound is characterized by several unmistakable features. The extremely broad O-H stretch from the hydrogen-bonded carboxylic acid, coupled with the strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹, provides clear evidence of the -COOH group. The presence of the indole N-H stretch near 3350 cm⁻¹ and the C-Br stretch in the low-frequency region further confirms the identity of the molecule. By following the robust ATR-FTIR protocol detailed herein, researchers can confidently and reproducibly verify the structure of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Fuson, N., Josien, M. L., & Jones, E. A. (1952). Infrared Spectra of Indole Compounds. ProQuest. Retrieved from [Link]

- Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 231-245.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Molecules. (2021). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Molecules. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. National Center for Biotechnology Information. Retrieved from [Link]

-

Millersville University. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Specac. (2014, March 13). Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scribd.com [scribd.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 16. jascoinc.com [jascoinc.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. theanalyticalscientist.com [theanalyticalscientist.com]

The Solubility Profile of 4-Bromo-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth examination of the solubility profile of 4-bromo-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in drug discovery. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes foundational principles of solubility, established analytical methodologies, and data from the parent compound, indole-2-carboxylic acid, to provide a robust predictive framework and a detailed protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-stage development of indole-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. Poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability, hindering the translation of a promising molecular entity into a viable therapeutic.[1] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems are paramount during the early phases of drug discovery and lead optimization.[2][3]

This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous natural products and medicinally active molecules.[4] The strategic placement of a bromine atom and a carboxylic acid moiety on the indole ring suggests a compound with potentially valuable biological activity, but also one with a complex solubility profile. The interplay between the hydrophobic indole nucleus, the polar carboxylic acid group, and the electron-withdrawing bromine atom dictates its interactions with different solvents. This guide aims to provide a comprehensive overview of the theoretical underpinnings of its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H6BrNO2 | [2] |

| Molecular Weight | 240.05 g/mol | [2] |

| Melting Point | 263 °C | |

| pKa (Predicted) | 4.23 ± 0.30 | |

| LogP (Predicted) | 2.89 |

The carboxylic acid group, with a predicted pKa of 4.23, indicates that the compound's solubility will be highly dependent on the pH of the medium. In its ionized (carboxylate) form at pH values above its pKa, its aqueous solubility is expected to increase significantly. The predicted LogP value of 2.89 suggests a moderate lipophilicity.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by the strength of the intermolecular forces between the solute molecules in the crystal lattice, the solvent molecules, and the solute-solvent interactions. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). The indole N-H can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be more effective at solvating the molecule.

-

Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the C-Br bond will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The indole ring system is largely nonpolar and will interact with solvents through van der Waals forces.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together is a significant barrier to dissolution. A higher melting point often correlates with a higher crystal lattice energy and lower solubility.

The presence of the bromine atom at the 4-position of the indole ring is expected to influence solubility compared to the parent indole-2-carboxylic acid. Bromine is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the hydrogen-bonding capability of the N-H group. Furthermore, the larger size and increased polarizability of bromine will alter the van der Waals interactions with the solvent.

Predicted Solubility Profile in Organic Solvents

While specific experimental data for this compound is scarce, we can infer its likely solubility profile based on the extensive data available for the parent compound, indole-2-carboxylic acid. A study on the solubility of indole-2-carboxylic acid in ten different pure solvents provides valuable insights.

Table of Predicted Solubility Behavior of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and indole N-H groups. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for polar compounds with hydrogen bond donating capabilities. |

| Aprotic, Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents can accept hydrogen bonds but cannot donate them. They will primarily interact with the carboxylic acid group. |

| Aprotic, Nonpolar | Toluene, Hexane | Low | The lack of strong interactions with the polar functional groups of the molecule will result in poor solvation. |

It is anticipated that the solubility of this compound will follow a similar trend to indole-2-carboxylic acid, but with some quantitative differences. The bromine atom may slightly increase the solubility in less polar solvents due to increased van der Waals forces, but its electron-withdrawing nature could also impact the hydrogen bonding interactions, leading to more complex behavior.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to remove any fine, suspended particles.

-

-

Analysis and Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8]

-

For HPLC-UV analysis: Inject the samples onto a suitable column (e.g., C18) and monitor the absorbance at the λmax of the compound. The peak area will be proportional to the concentration.

-

For UV-Vis analysis: Measure the absorbance of the solutions at the λmax of the compound.

-

-

Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Data Interpretation and Implications for Drug Development

The experimentally determined solubility data will provide a clear picture of the solubility profile of this compound in various organic solvents. This information is invaluable for several aspects of drug development:

-

Solvent Selection for Synthesis and Purification: Knowledge of the solubility in different solvents will guide the choice of appropriate solvents for reaction media, crystallization, and chromatographic purification.

-

Formulation Development: The solubility data will inform the selection of excipients and the development of suitable dosage forms. For example, if the compound has poor aqueous solubility but good solubility in certain organic solvents, formulation strategies such as lipid-based formulations or the use of co-solvents may be explored.

-

Preclinical Studies: Understanding the solubility is crucial for preparing appropriate dosing solutions for in vitro and in vivo preclinical studies, ensuring accurate and reproducible results.[1]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for its investigation. By understanding the compound's physicochemical properties, leveraging data from its parent compound, and employing the detailed experimental protocol for the shake-flask method, researchers can confidently and accurately determine its solubility profile. This critical information will empower informed decision-making throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [Link]

- A modified shake-flask solubility method, where the equilibration time was shortened through heating, was used to determine the solubility of 48 different drugs and pharmaceutical excipients in pure water at room temperature. (2014). AAPS PharmSciTech, 15(6), 1431–1439.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

Determining compound solubility is an essential tool for the early stages of the drug discovery process, as well as for lead optimization. (2024). protocols.io. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- The significance of thermodynamic solubility in biopharmaceutical compound or drug characterization as well as the importance of having methods that accurately establish it have been extensively addressed. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 145-154.

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

-

Solubility determination is one of the most important parameters to study when developing a new drug. (n.d.). Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

-

The solubility of solid pharmaceutical compounds is a critical factor that their bioavailability, effectiveness, safety, and quality. (n.d.). Rheolution. Retrieved from [Link]

-

The sample is removed for analysis after confirmation of saturation. (n.d.). Lund University Publications. Retrieved from [Link]

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). Analytical Chemistry, 74(19), 5082-5088.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules, 26(16), 4976.

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

- Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2016).

-

Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1994). UNT Digital Library. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of 4-bromo-1H-indole-2-carboxylic acid: A Predictive and Methodological Approach

Abstract: This technical guide addresses the crystal structure of 4-bromo-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. As of this publication, the experimental crystal structure has not been deposited in public databases. Therefore, this document provides a comprehensive, predictive analysis based on crystallographic data from homologous structures, coupled with a detailed methodological workflow for its synthesis, crystallization, and ultimate structure determination via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering both a robust predictive model of the compound's solid-state interactions and a practical roadmap for its experimental characterization.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Brominated indoles, in particular, have garnered substantial attention as intermediates and active pharmaceutical ingredients (APIs). The bromine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a key interaction point within protein binding sites through halogen bonding. Derivatives of bromoindole-2-carboxylic acid are being explored for a range of therapeutic applications, including as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for drug development. The crystal structure dictates critical properties such as solubility, dissolution rate, stability, and manufacturability. For a molecule like this compound, a detailed crystallographic analysis reveals the precise network of intermolecular interactions—such as hydrogen bonds and π-stacking—that govern its solid-state behavior. This guide provides the foundational knowledge and experimental framework to achieve this understanding.

Physicochemical Properties

A summary of the known and computed properties of this compound is presented below.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | PubChem[3] |

| Molecular Weight | 240.05 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 16732-64-2 | Santa Cruz Biotechnology[4] |

| Canonical SMILES | C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br | PubChem[3] |

| Hazard Statements | H302, H315, H319, H335 | PubChem[3] |

Synthesis and Characterization Workflow

Obtaining high-quality single crystals begins with the synthesis and rigorous purification of the target compound. The following workflow outlines a validated approach for preparing this compound.

Experimental Protocol: Synthesis

Causality: The Fischer indole synthesis is a robust and widely applicable method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone. The hydrolysis of the resulting ester is a standard procedure to yield the desired carboxylic acid. A similar strategy has been reported for the synthesis of the related 4-bromo-7-methylindole-2-carboxylic acid.[5]

-

Step 1: Synthesis of (2-Bromo-6-methylphenyl)hydrazine: This intermediate can be prepared from 2-bromo-6-nitrotoluene via reduction of the nitro group, typically using a reducing agent like tin(II) chloride in hydrochloric acid, followed by diazotization and subsequent reduction.

-

Step 2: Fischer Indole Synthesis: The prepared hydrazine derivative is reacted with ethyl pyruvate. This condensation reaction, followed by acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid in ethanol), yields ethyl 4-bromo-1H-indole-2-carboxylate.

-

Step 3: Saponification: The ethyl ester is hydrolyzed to the carboxylic acid by heating with a base such as potassium hydroxide in an alcoholic solvent.[5] Subsequent acidification with an acid like HCl will precipitate the final product, this compound.[5]

Experimental Protocol: Purification and Verification

Trustworthiness: A self-validating protocol requires rigorous purification and unambiguous characterization to ensure the material used for crystallization is the correct, pure compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove unreacted starting materials and side products.

-

Verification: The identity and purity of the final product must be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing chemical shifts, coupling constants, and the number of unique proton and carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the N-H and O-H stretches of the indole and carboxylic acid, and the C=O stretch of the carboxyl group.

-

Crystallization and Structure Determination

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires a systematic approach to screen various conditions.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate).

-

Slow Evaporation: Leave the solutions in loosely covered vials in a vibration-free environment. The slow evaporation of the solvent can lead to the formation of high-quality crystals over several days.

-

Vapor Diffusion: Place a drop of the concentrated solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility and induces crystallization.

-

Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), carefully remove them from the solution using a nylon loop and mount them on the goniometer of a diffractometer.

Predictive Crystal Structure Analysis

While the experimental structure of this compound is not yet available, we can construct a highly reliable predictive model by analyzing the crystal structure of its close isomer, 6-bromo-1H-indole-3-carboxylic acid .[6] The fundamental hydrogen bonding functionalities (the indole N-H donor and the carboxylic acid donor/acceptor) are identical, making this a strong homologous model.

In the crystal structure of the 6-bromo isomer, two primary hydrogen bonding interactions dictate the crystal packing.[6]

-

Carboxylic Acid Dimerization: Molecules are linked into centrosymmetric dimers through pairs of strong O—H···O hydrogen bonds between their carboxylic acid groups.[6] This is a very common and stable motif for carboxylic acids in the solid state.

-

Indole Chain Formation: These dimers are then connected into layers via intermolecular N—H···O hydrogen bonds, where the indole N-H group of one dimer donates to a carboxyl oxygen atom of an adjacent dimer.[6]

Based on this analysis, this compound is strongly predicted to exhibit a similar hydrogen-bonding network. The primary difference will be the relative orientation of the molecules due to the change in the bromine and carboxylic acid positions, but the fundamental synthons are expected to be preserved.

Predicted Crystallographic Parameters

The following table presents predicted parameters based on the analysis of the 6-bromo-1H-indole-3-carboxylic acid structure.[6]

| Parameter | Predicted Value/Feature | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | The likely formation of centrosymmetric dimers favors a centrosymmetric space group. |

| Primary Supramolecular Synthon | R²₂(8) carboxylic acid dimer | This is the most stable and common hydrogen-bonding motif for carboxylic acids. |

| Secondary Interactions | N-H···O hydrogen bonds, Br···Br or Br···π halogen bonds, π-π stacking | These interactions will further stabilize the crystal lattice. |

Conclusion and Future Work

This guide establishes a comprehensive framework for understanding and experimentally determining the crystal structure of this compound. While the definitive experimental data remains to be reported, the predictive analysis based on a close structural homolog provides a robust hypothesis of the key intermolecular interactions that govern its solid-state assembly. The detailed workflows for synthesis, purification, and crystallization provide a clear and actionable path for researchers to obtain high-quality single crystals. The determination of this crystal structure will be a valuable contribution to the fields of crystallography and medicinal chemistry, enabling a deeper understanding of its structure-property relationships and aiding in the rational design of new therapeutic agents.

References

-

Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o981. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Al-Sultani, A. A., Al-Jaf, H. A., & Al-Obaidi, A. S. M. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1202. [Link]

- Wang, X. (2007). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (Chinese Patent No. CN100387577C).

-

Al-Sultani, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

Campos, K. R., et al. (2014). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 12(33), 6445-6451. [Link]

Sources

- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Research Portal [iro.uiowa.edu]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. 16732-64-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial Biological Screening of 4-bromo-1H-indole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets. Within this esteemed class, indole-2-carboxylic acid derivatives have emerged as particularly promising therapeutic agents, demonstrating a spectrum of activities including antiviral, anticancer, and enzyme inhibitory functions.[1][2][3][4][5] The subject of this guide, 4-bromo-1H-indole-2-carboxylic acid, is a halogenated iteration of this scaffold. The introduction of a bromine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity and target engagement.[6]

This in-depth technical guide provides a comprehensive framework for the initial biological screening of this compound. As Senior Application Scientist, my objective is to present a scientifically rigorous and logically structured approach that moves beyond a simple recitation of protocols. Instead, this guide elucidates the rationale behind each experimental choice, empowering researchers and drug development professionals to conduct a thorough and insightful preliminary assessment of this compound's therapeutic potential. Our exploration will be grounded in the principles of early-stage drug discovery, emphasizing a "fail early, fail cheap" philosophy through a tiered screening cascade designed to efficiently identify promising lead compounds.

A Strategic Approach to Screening: The Tiered Cascade

A tiered or cascaded approach to screening is a strategic imperative in modern drug discovery. It allows for the efficient allocation of resources by employing broad, high-throughput assays in the initial stages to cast a wide net, followed by more complex, lower-throughput assays for promising candidates. This progressive filtering ensures that only the most viable compounds advance, saving valuable time and resources.

Our proposed screening cascade for this compound is designed to first establish a foundational understanding of its general bioactivity and safety profile, and then to probe for more specific activities based on the known therapeutic potential of the indole-2-carboxylic acid scaffold.

Caption: Tiered screening cascade for this compound.

Tier 1: Foundational Profiling - Establishing a Baseline

The primary objective of Tier 1 screening is to rapidly assess the general bioactivity and cytotoxicity of this compound. This foundational data is crucial for guiding subsequent, more targeted investigations.

General Cytotoxicity Assessment

A fundamental understanding of a compound's cytotoxicity is paramount before proceeding with more specialized assays. This initial assessment helps to identify a suitable concentration range for subsequent experiments and flags compounds with indiscriminate toxicity early in the process. We will employ two complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.

The MTT assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is often correlated with cell viability.[7][8][9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

-

Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13][14] This provides a direct measure of cell lysis.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

-

LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[12][13][15] This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.

-

Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.[12][15]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12][15]

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Broad-Spectrum Antimicrobial Screening

Given that indole derivatives have shown antimicrobial properties, a preliminary screen against a panel of representative bacteria and fungi is a logical first step.[3][16][17][18][19]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate using the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Targeted Bioactivity Screening

Based on the foundational data from Tier 1 and the known biological activities of the indole-2-carboxylic acid scaffold, Tier 2 focuses on more specific, hypothesis-driven assays.

Antiviral Activity

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][5][20][21] Therefore, assessing the inhibitory potential of this compound against this target is a high-priority investigation.

Experimental Workflow: HIV-1 Integrase Inhibition Assay

Caption: Workflow for the in vitro HIV-1 integrase inhibition assay.

Anticancer Proliferation

The indole nucleus is present in numerous anticancer agents, and bromoindoles have demonstrated cytotoxic effects against cancer cell lines.[6][22][23] A broader screening against a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia) is warranted if selective cytotoxicity was observed in Tier 1. The MTT or a similar cell viability assay can be employed for this purpose.

Enzyme Inhibition

Indole-2-carboxylic acid derivatives have been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2][24] Screening against these or other relevant enzymes can be performed using commercially available assay kits or by developing specific enzymatic assays.

Tier 3: Early ADME/Tox Profiling

Promising candidates from Tier 2 should be subjected to early ADME/Tox (Absorption, Distribution, Metabolism, and Excretion/Toxicology) profiling to assess their drug-like properties. This proactive approach helps to identify potential liabilities that could lead to late-stage attrition.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[25][26][27][28][29] It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[28]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[27][28]

-

Permeability Assessment: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) for absorption (A to B). To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[27][29]

-

Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Data Analysis: The Papp value is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for efflux transporters.[28][29]

Metabolic Stability (Microsomal Stability Assay)

The microsomal stability assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[30][31][32][33][34]

Experimental Protocol: Microsomal Stability Assay

-

Incubation Mixture: The test compound is incubated with liver microsomes (human and/or other species) in the presence of NADPH, a necessary cofactor for CYP enzymes.[30][32][33]

-

Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[30]

-

Compound Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Summary and Interpretation

The quantitative data generated from this screening cascade should be systematically organized for clear interpretation and decision-making.

Table 1: Summary of In Vitro Screening Data for this compound

| Assay Category | Assay | Endpoint | Result |

| Tier 1: Foundational Profiling | General Cytotoxicity (HEK293) - MTT | IC50 (µM) | |

| General Cytotoxicity (HEK293) - LDH | EC50 (µM) | ||

| Antimicrobial - S. aureus | MIC (µg/mL) | ||

| Antimicrobial - E. coli | MIC (µg/mL) | ||

| Antimicrobial - C. albicans | MIC (µg/mL) | ||

| Tier 2: Targeted Bioactivity | HIV-1 Integrase Inhibition | IC50 (µM) | |

| Anticancer Proliferation (e.g., HeLa) | IC50 (µM) | ||

| IDO1 Enzyme Inhibition | IC50 (µM) | ||

| Tier 3: Early ADME/Tox | Caco-2 Permeability | Papp (A-B) (10⁻⁶ cm/s) | |

| Caco-2 Efflux Ratio | Papp (B-A) / Papp (A-B) | ||

| Human Liver Microsomal Stability | t1/2 (min) | ||

| Human Liver Microsomal Stability | Clint (µL/min/mg protein) |

Conclusion: Charting the Path Forward

The initial biological screening of this compound, as outlined in this guide, provides a robust and efficient framework for elucidating its therapeutic potential. By systematically evaluating its cytotoxicity, antimicrobial, antiviral, anticancer, and enzyme inhibitory activities, and by gaining early insights into its ADME properties, researchers can make informed decisions about the future of this compound in the drug discovery pipeline. A promising profile from this initial screen would pave the way for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments. This structured approach, grounded in scientific rationale and proven methodologies, is designed to maximize the probability of identifying a novel and impactful therapeutic agent.

References

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed. [Link]

- Caco2 assay protocol. [No source found]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [No source found]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. [Link]

-

LDH cytotoxicity assay. (2024). Protocols.io. [https://www.protocols.io/view/ldh-cytotoxicity-assay-n2bvj61bblk5/v1]([Link] cytotoxicity-assay-n2bvj61bblk5/v1)

-

3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). National Institutes of Health. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

LDH Assay. Cell Biologics Inc.. [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Caco-2 permeability assay. Creative Bioarray. [Link]

-

3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). PubMed. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2025). ResearchGate. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). National Center for Biotechnology Information. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]

-

Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (2025). ResearchGate. [Link]

-

Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. (2001). PubMed. [Link]

-

Synthesis, characterization and antioxidant and antimicrobial properties of new ester and ... AVESİS. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [No source found]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). National Institutes of Health. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. researchhub.com [researchhub.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 15. cellbiologics.com [cellbiologics.com]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid | AVESİS [avesis.gazi.edu.tr]

- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]